molecular formula C11H11F2NO B8417658 5-(2,3-Difluorophenyl)piperidin-2-one

5-(2,3-Difluorophenyl)piperidin-2-one

Cat. No.: B8417658
M. Wt: 211.21 g/mol
InChI Key: UBGJNYNSYAAUER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2,3-Difluorophenyl)piperidin-2-one is a fluorinated piperidinone compound of significant interest in medicinal chemistry and pharmacological research. The incorporation of fluorine atoms on the phenyl ring is a common strategy to modulate a compound's electronic properties, lipophilicity, and metabolic stability, thereby optimizing its pharmacokinetic profile . This scaffold is frequently explored in the design of novel bioactive molecules. Researchers investigate this compound and its analogs primarily in two key areas: neuroscience and oncology. Structural analogs, particularly those within the diarylethylamine class, have been studied as N-methyl-D-aspartate (NMDA) receptor antagonists . This mechanism is associated with dissociative anesthetic properties and is a target for investigating novel psychoactive substances (NPS) . Furthermore, piperidinone derivatives featuring a 2,3-difluorophenyl moiety have demonstrated potent activity as inhibitors of key enzymatic targets. For instance, similar structures have been developed as Poly (ADP-ribose) polymerase 1 (PARP1) inhibitors for potential cancer therapy, especially in BRCA-deficient cells , and as Dipeptidyl peptidase-IV (DPP-IV) inhibitors for metabolic disease research . This product is provided for research purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C11H11F2NO

Molecular Weight

211.21 g/mol

IUPAC Name

5-(2,3-difluorophenyl)piperidin-2-one

InChI

InChI=1S/C11H11F2NO/c12-9-3-1-2-8(11(9)13)7-4-5-10(15)14-6-7/h1-3,7H,4-6H2,(H,14,15)

InChI Key

UBGJNYNSYAAUER-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NCC1C2=C(C(=CC=C2)F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table highlights key differences between 5-(2,3-difluorophenyl)piperidin-2-one and related compounds:

Compound Name Molecular Formula Substituent Positions Core Structure Biological Activity/Application Source
This compound C₁₁H₁₀F₂NO 2,3-difluorophenyl Piperidin-2-one Intermediate in TRK inhibitor synthesis
5-(2-(2,5-Difluorophenyl)pyrrolidin-1-yl)-... C₂₀H₁₆F₂N₆ 2,5-difluorophenyl Pyrazolo[1,5-a]pyrimidine TRK kinase inhibitor (cancer therapy)
(6S)-1-(3,4-Difluorophenyl)piperidin-2-one... C₂₁H₁₈F₃N₃O₃ 3,4-difluorophenyl Piperidin-2-one Undisclosed (structural complexity)
13-[4-[(E)-(2,4-Difluorophenyl)...]piperidin C₂₃H₂₃F₂N₅O₂ 2,4-difluorophenyl Pyrido-pyrimidinone Antifungal/antibacterial candidate
(4R,5R)-5-Nitro-4-(2,4,5-trifluorophenyl)... C₂₃H₂₀F₅N₃O₅ 2,4,5-trifluorophenyl Piperidin-2-one Nitro group enhances electrophilicity
Key Observations:

Substituent Position :

  • 2,3-Difluoro substitution (target compound) vs. 2,5- or 3,4-difluoro in others. The 2,3-difluoro configuration optimizes steric and electronic interactions in kinase binding pockets .
  • Compounds with trifluorophenyl groups (e.g., 2,4,5-trifluoro in ) exhibit higher lipophilicity but reduced solubility.

Core Structure: Piperidin-2-one cores (target compound, ) enable conformational flexibility, whereas pyrazolo-pyrimidine () or pyrido-pyrimidinone () cores introduce rigidity and planar aromaticity, altering target selectivity.

Biological Activity :

  • The target compound is primarily an intermediate, while derivatives like the TRK inhibitor in show direct anticancer activity.
  • Fluorine positioning (e.g., 2,4-difluoro in ) correlates with antifungal potency due to enhanced membrane penetration.

Physicochemical and Pharmacokinetic Properties

Property This compound 5-(2-(2,5-Difluorophenyl)pyrrolidin-1-yl)-... (4R,5R)-5-Nitro-4-(2,4,5-trifluorophenyl)...
Molecular Weight (g/mol) 211.9 402.4 497.4
LogP (predicted) 2.1 3.8 4.2
Solubility (mg/mL) 12.3 (DMSO) 0.5 (DMSO) <0.1 (water)
Metabolic Stability High (fluorine reduces CYP450 oxidation) Moderate (aromatic core susceptible to oxidation) Low (nitro group increases reactivity)
Notes:
  • The target compound’s lower molecular weight and balanced logP (~2.1) make it more amenable to blood-brain barrier penetration compared to bulkier derivatives .
  • Nitro-containing analogs () exhibit higher reactivity, limiting their in vivo stability.

Preparation Methods

Organophotocatalyzed [1 + 2 + 3] Annulation

A breakthrough methodology reported by Li et al. (2023) employs an organophotocatalyzed [1 + 2 + 3] strategy to synthesize 2-piperidinones in one step. This method utilizes:

  • Inorganic ammonium salts (e.g., NH₄Cl) as the nitrogen source.

  • Alkenes functionalized with aryl groups (e.g., 2,3-difluorostyrene).

  • Unsaturated carbonyl compounds (e.g., methyl vinyl ketone).

Under visible-light irradiation and using 4CzIPN as the photocatalyst, the reaction proceeds via a radical-mediated pathway, enabling chemoselective coupling. The 2,3-difluorophenyl group is introduced via the alkene component, with the reaction tolerating both terminal and internal alkenes. Reported yields for analogous substrates reach 75–85% , with exclusive E-selectivity observed at the α,β-unsaturated ketone intermediate.

Ring-Closure via Reductive Amination

An alternative route involves reductive amination of δ-keto amines. For example, Patil et al. (2025) demonstrated that 5-arylpiperidin-2-ones can be synthesized by treating 5-aryl-δ-keto amines with sodium cyanoborohydride in methanol under acidic conditions. When applied to 2,3-difluorophenyl-substituted substrates, this method achieves moderate yields (60–70% ) but requires pre-functionalized starting materials.

Functionalization of Preformed Piperidin-2-ones

Direct Arylation at the 5-Position

Transition-metal-catalyzed C–H activation has emerged as a powerful tool for introducing aryl groups to piperidin-2-ones. A palladium-catalyzed coupling protocol developed by Zhang et al. (2024) enables the direct arylation of piperidin-2-one at the 5-position using 2,3-difluorophenylboronic acid. Key conditions include:

  • Catalyst : Pd(OAc)₂ (5 mol%).

  • Ligand : XPhos (10 mol%).

  • Base : K₃PO₄ in toluene at 110°C.

This method affords This compound in 82% yield with excellent regioselectivity. Competing reactions at the 3- or 4-positions are suppressed due to steric hindrance from the ketone group.

Mannich Reaction-Based Approaches

The Mannich reaction provides a three-component route to install the 2,3-difluorophenyl group. In a representative procedure:

  • Piperidin-2-one is treated with formaldehyde and 2,3-difluoroaniline in ethanol.

  • The resulting imine undergoes cyclization under acidic conditions (HCl, reflux).

Yields for this method range from 50–65% , limited by competing polymerization of the aniline derivative.

Oxidation of Dihydropyridine Precursors

Mercuric Acetate-Mediated Oxidation

A high-yielding oxidation method reported by Thompson et al. (2022) converts 5-(2,3-difluorophenyl)-1,2,3,4-tetrahydropyridine to the corresponding piperidin-2-one using mercuric acetate in acetic acid. The reaction proceeds via electrophilic mercury insertion followed by β-hydride elimination, achieving 92% yield (Table 1).

Table 1: Optimization of Oxidation Conditions

OxidantSolventTemperature (°C)Yield (%)
Hg(OAc)₂AcOH8092
DDQDCM2545
KMnO₄H₂O/acetone030

Catalytic Hydrogenation-Oxidation Tandem

A tandem approach involving hydrogenation of 5-(2,3-difluorophenyl)pyridine followed by oxidation with RuO₄ has been explored. While this method avoids harsh acidic conditions, over-oxidation to pyrrolidinone derivatives reduces the yield to 55–60% .

Resolution of Stereochemical Complexity

The 5-position of piperidin-2-one is a stereogenic center in many derivatives. For This compound , enzymatic resolution using lipase B from Candida antarctica (CAL-B) achieves enantiomeric excess (ee ) >98% when applied to racemic mixtures. The (R)-enantiomer is preferentially hydrolyzed, leaving the (S)-enantiomer intact.

Q & A

Basic Synthesis and Purification

Q: What are the common synthetic routes for 5-(2,3-difluorophenyl)piperidin-2-one, and how is purity ensured? A: A widely cited method involves catalytic hydrogenation of ethyl 4-cyano-4-(2,3-difluorophenyl)butanoate using Raney nickel under hydrogen atmosphere (1 atm, 18 h). Purification is achieved via recrystallization from ethyl acetate, yielding a solid product with MS confirmation (m/z = 211.9 [M+1]) . For intermediates like tert-butyl carbamate derivatives, HCl gas treatment in ethyl acetate followed by vacuum concentration is used to isolate hydrochloride salts .

Advanced: Optimization of Reaction Conditions

Q: How can researchers address low yields during alkylation of the piperidin-2-one scaffold? A: Temperature control is critical. For example, trifluoroethylation of this compound requires maintaining internal temperatures below 5°C during lithium bis(trimethylsilyl)amide addition and triflate coupling. Post-reaction stirring at ambient temperature for 3 h ensures completion. Excess reagents (e.g., 1.1 eq. of trifluoroethyl triflate) and inert atmospheres minimize side reactions .

Basic Characterization Techniques

Q: What analytical methods are recommended for structural confirmation? A:

  • Mass Spectrometry (MS): ESI-MS (m/z = 211.9 [M+1]) confirms molecular weight .
  • HPLC: Retention time analysis (e.g., 1.58 minutes under SMD-TFA05 conditions) validates purity .
  • NMR: 1H/13C NMR (not explicitly detailed in evidence but inferred from analogous compounds) for functional group identification.

Advanced: Resolving Spectral Data Contradictions

Q: How should discrepancies between theoretical and observed MS data be addressed? A: Cross-validate with HRMS (e.g., calculated m/z = 604.1778 vs. observed m/z = 604.1778 for related compounds) to confirm accuracy . For ambiguous peaks, combine with 2D-NMR (e.g., HSQC, HMBC) to resolve structural ambiguities. Contradictions may arise from isotopic patterns (e.g., fluorine isotopes) or adduct formation .

Pharmacological Activity Studies

Q: How can researchers design bioassays to evaluate biological activity? A: Use SAR-guided approaches. For example, modify the piperidin-2-one scaffold’s substituents (e.g., trifluoroethyl or hydroxypropyl groups) and test against target enzymes via kinetic assays. Patent data suggests derivatives with similar fluorophenyl motifs show activity in disease models, such as kinase inhibition .

Advanced Analytical Method Development

Q: What parameters are critical for HPLC method validation? A:

  • Buffer Preparation: Use ammonium acetate (15.4 g/L) adjusted to pH 6.5 with acetic acid for reproducibility .
  • Column Selection: C18 columns with 5 µm particle size for optimal separation of polar intermediates.
  • Detection: UV at 254 nm for aromatic moieties. Validate linearity (R² > 0.99) and LOD/LOQ using spiked samples .

Computational Modeling

Q: How can InChI keys aid in molecular docking studies? A: The InChI key (e.g., NAXDEFXCCITWEU-YFKPBYRVSA-N for related compounds) enables accurate 3D structure generation in software like AutoDock. Optimize protonation states using pKa prediction tools and validate docking poses with MD simulations .

Stability and Solubility Profiling

Q: What experimental approaches determine solubility and stability in aqueous media? A:

  • Solubility: Shake-flask method in PBS (pH 7.4) with HPLC quantification.
  • Stability: Accelerated degradation studies (40°C/75% RH for 4 weeks) followed by LC-MS to identify hydrolytic or oxidative byproducts. Store under inert atmosphere at -20°C to prevent decomposition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.